molecular formula C14H8Cl3FO3 B6311029 2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid CAS No. 2088942-77-0

2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid

Cat. No. B6311029
CAS RN: 2088942-77-0
M. Wt: 349.6 g/mol
InChI Key: AMGIXXWFMWOEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid (2,4,6-TFPAA) is an organofluorine compound that has become increasingly popular in recent years. It is a synthetic compound that has a wide range of applications in scientific research and laboratory experiments. 2,4,6-TFPAA is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a fluorescent probe in the detection of biomolecules. The compound has also been used to study the mechanism of action of various compounds and to study the biochemical and physiological effects of certain drugs. In

Scientific Research Applications

2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid has a wide range of applications in scientific research and laboratory experiments. The compound has been used as a reagent in organic synthesis, a catalyst in chemical reactions, and a fluorescent probe in the detection of biomolecules. It has also been used to study the mechanism of action of various compounds and to study the biochemical and physiological effects of certain drugs.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, particularly those involved in the metabolism of drugs and other compounds. In addition, it is thought to interact with certain receptors and ion channels, which may explain its effects on biochemistry and physiology.
Biochemical and Physiological Effects
2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, particularly those involved in the metabolism of drugs and other compounds. It has also been shown to interact with certain receptors and ion channels, which may explain its effects on biochemistry and physiology. In addition, it has been shown to increase the activity of certain enzymes, which may be beneficial for certain applications.

Advantages and Limitations for Lab Experiments

The use of 2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for many experiments. In addition, it is a highly reactive compound, making it an ideal reagent for many reactions. However, the compound is also toxic and can be hazardous if not handled properly. Therefore, it is important to take proper safety precautions when working with the compound.

Future Directions

The use of 2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid in scientific research and laboratory experiments is likely to continue to grow in the future. One possible direction is the development of new synthetic methods for the synthesis of the compound. In addition, further research into the biochemical and physiological effects of the compound is needed in order to better understand its mechanism of action. Furthermore, the development of new applications for the compound, such as in drug delivery systems, is another potential area of research. Finally, further research into the safety and toxicity of the compound is needed in order to ensure its safe use in laboratory experiments.

Synthesis Methods

2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid can be synthesized using a variety of methods. The most common method is the reaction of 2,4,6-trichlorophenol with fluoroacetic acid. This reaction yields 2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid as the final product. Other methods include the reaction of 2,4,6-trichlorophenol with fluoroacetic anhydride, the reaction of 2,4,6-trichlorophenol with fluoroacetic acid chloride, and the reaction of 2,4,6-trichlorophenol with fluoroacetic anhydride and hydrochloric acid.

properties

IUPAC Name

2-(2,4,6-trichloro-3-fluoro-5-phenoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3FO3/c15-10-8(6-9(19)20)11(16)14(12(17)13(10)18)21-7-4-2-1-3-5-7/h1-5H,6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGIXXWFMWOEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)CC(=O)O)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-5-fluoro-3-phenoxy-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.